molecular formula C12H19NO3 B14130582 (7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

Cat. No.: B14130582
M. Wt: 225.28 g/mol
InChI Key: DAGVYBNUTMALEB-CBINBANVSA-N
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Description

(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[1,2-c]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the tert-butyl and vinyl groups. The reaction conditions often require careful control of temperature, pH, and solvent choice to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to remove the vinyl group or reduce the oxazole ring using hydrogenation or metal hydrides.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, Jones reagent, KMnO4

    Reducing agents: NaBH4, LiAlH4, H2/Pd

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the vinyl group would yield a saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access. The molecular pathways involved can include signal transduction cascades, gene expression modulation, or metabolic pathway inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one apart from these similar compounds is its unique tetrahydropyrrolo[1,2-c]oxazole ring system, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9-10,15H,1,6-7H2,2-4H3/t9?,10?,12-/m0/s1

InChI Key

DAGVYBNUTMALEB-CBINBANVSA-N

Isomeric SMILES

CC(C)(C)C1N2C(=O)CC[C@]2(C(O1)O)C=C

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(O1)O)C=C

Origin of Product

United States

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